molecular formula C17H25NO2S2 B2968726 3-(4-(methylthio)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide CAS No. 2034484-69-8

3-(4-(methylthio)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide

Cat. No. B2968726
CAS RN: 2034484-69-8
M. Wt: 339.51
InChI Key: YAIZPFRANYOPHA-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups. It contains a phenyl group (a ring of 6 carbon atoms, typical in many organic compounds), a methylthio group (a sulfur atom bonded to a methyl group), and a tetrahydropyran group (a six-membered ring containing one oxygen atom and five carbon atoms). The exact properties and behavior of this compound would depend on the specific arrangement and interaction of these groups .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely quite complex. It would be characterized by the presence of the phenyl, methylthio, and tetrahydropyran groups, among others. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the specific conditions and reagents present. The phenyl and tetrahydropyran groups might be involved in aromatic electrophilic substitution reactions and ether cleavage reactions, respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as polarity, molecular size, and the presence of different functional groups would all influence properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

  • Antimitotic Agents :

    • Ethyl [5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl]carbamate, a related compound, has been studied for its metabolism in mice, leading to the discovery of hydroxylated metabolites and methoxy derivatives. These derivatives are active in several biological systems, highlighting the potential for similar compounds in antimitotic applications (Temple & Rener, 1992).
  • Antimicrobial Agents :

    • Certain derivatives related to the compound have been synthesized and shown to possess antimicrobial activities against Gram-positive and Gram-negative bacteria. This demonstrates the compound's potential use in developing new antimicrobial agents (Awad, Abdel-rahman & Bakhite, 1991).
  • Antihyperglycemic Agents :

    • Similar compounds have been synthesized and found to be potent antihyperglycemic agents in diabetic mice. This suggests a possible application in diabetes treatment (Kees et al., 1996).
  • Anticancer Agents :

    • Derivatives of celecoxib, a compound structurally related to the one , have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This research points to the potential of similar compounds in cancer treatment (Küçükgüzel et al., 2013).
  • Heterocyclic Synthesis :

    • The compound's related derivatives have been used in the synthesis of various heterocyclic structures, indicating its potential in synthetic organic chemistry (Mohareb et al., 2004).
  • Taste Perception Studies :

    • Thioureas, a class to which this compound belongs, have been studied in relation to taste perception, with implications for food preference and dietary habits (Tepper, 1998).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid potential hazards .

properties

IUPAC Name

3-(4-methylsulfanylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2S2/c1-21-15-5-2-14(3-6-15)4-7-17(19)18-10-13-22-16-8-11-20-12-9-16/h2-3,5-6,16H,4,7-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIZPFRANYOPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)NCCSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(methylthio)phenyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide

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